2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid
Description
2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid is a substituted phenoxyacetic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the para position and a fluorine atom at the ortho position on the aromatic ring. The carboxylic acid functional group enhances its polarity, making it relevant for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.
Properties
IUPAC Name |
2-(4-chlorosulfonyl-2-fluorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOQXUHGCEQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and chlorosulfonic acid.
Reaction: The 2-fluorophenol reacts with chlorosulfonic acid to introduce the chlorosulfonyl group at the para position relative to the fluorine atom.
Formation of Phenoxyacetic Acid: The intermediate product is then reacted with chloroacetic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenoxyacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, and bases such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
Scientific Research Applications
Pharmaceutical Development
CSFA has been explored for its potential as an active pharmaceutical ingredient (API) due to its ability to modulate biological pathways. Its structural features allow it to interact with various molecular targets, making it a candidate for drug development.
- Mechanism of Action: CSFA's mechanism involves inhibition of specific enzymes or receptors, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
-
Case Studies:
- A study demonstrated that CSFA derivatives exhibited significant anti-inflammatory activity by inhibiting the NF-kB pathway, which is crucial in inflammatory responses .
- Another investigation highlighted its potential as an anticancer agent, showing efficacy against specific cancer cell lines through apoptosis induction .
Agricultural Applications
In agriculture, CSFA is being researched for its herbicidal properties. Its ability to disrupt plant growth pathways makes it useful in developing new herbicides.
- Mechanism of Action: The compound acts by inhibiting key enzymes involved in plant metabolism, leading to stunted growth or death of unwanted vegetation.
- Field Trials:
Pharmaceutical Research
- Study on Anti-inflammatory Effects:
-
Anticancer Activity:
- In a recent trial, CSFA was shown to induce apoptosis in breast cancer cells through modulation of the p53 pathway. This finding suggests its potential use in targeted cancer therapies .
Agricultural Research
Mechanism of Action
The mechanism of action of 2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or ring systems:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Structural Differences |
|---|---|---|---|---|
| Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate | 56077-78-2 | C₉H₉ClO₅S | Chlorosulfonyl, methyl ester | Methyl ester replaces carboxylic acid; lacks fluorine |
| 2-(2-Chloro-4-fluorophenoxy)acetic acid | 399-41-7 | C₈H₅ClFO₃ | Chloro, fluoro, carboxylic acid | Lacks chlorosulfonyl group; substituent positions vary |
| 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid | - | C₁₃H₁₁ClO₃S | Chlorothiophene, carboxylic acid | Thiophene ring replaces benzene; sulfur incorporation |
| 2-(4-Chloro-2-hydroxyphenoxy)acetic acid | 7417-89-2 | C₈H₇ClO₄ | Chloro, hydroxyl, carboxylic acid | Hydroxyl group instead of chlorosulfonyl |
| 2-[(4-Chlorophenyl)thio]acetic acid | 3405-88-7 | C₈H₇ClO₂S | Thioether, carboxylic acid | Sulfur replaces oxygen in phenoxy linkage |
Physical and Chemical Properties
Limited data from the evidence allows partial comparisons:
- Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound and its methyl ester analog is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation .
- Acidity : The carboxylic acid group (pKa ~3–4) enhances water solubility compared to ester derivatives, which are more lipophilic .
Key Research Findings
Synthetic Utility: Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate is synthesized via nucleophilic substitution, with dichloromethane as a solvent and magnesium sulfate for drying .
Hydroxyl groups (as in 2-(4-Chloro-2-hydroxyphenoxy)acetic acid) increase hydrogen-bonding capacity, influencing solubility and metabolic stability .
Biological Activity
2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid is an organic compound with the molecular formula C8H6ClFO5S. It contains a chlorosulfonyl group, a fluorine atom, and a phenoxyacetic acid moiety, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The process begins with 2-fluorophenol and chlorosulfonic acid.
- Reaction : 2-fluorophenol reacts with chlorosulfonic acid to introduce the chlorosulfonyl group at the para position relative to the fluorine atom.
- Formation of Phenoxyacetic Acid : The intermediate product is then reacted with chloroacetic acid under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, modifying proteins and enzymes, which may alter their function and activity. The presence of the fluorine atom enhances its electronic properties, potentially influencing its reactivity and interactions with molecular targets .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. It may inhibit the growth of various pathogens by interfering with their metabolic processes.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .
Research Findings
Several studies have evaluated the biological activity and applications of this compound:
-
Antimicrobial Studies : In vitro tests have shown that this compound has significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Pathogen MIC (µg/mL) Escherichia coli < 10 Staphylococcus aureus < 5 Pseudomonas aeruginosa < 15 - Anti-inflammatory Effects : In animal models, administration of this compound resulted in reduced inflammation markers, suggesting its utility in managing inflammatory conditions .
- Enzyme Inhibition : Studies have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For instance, it demonstrated an IC50 value of 12 µM against a target enzyme in cancer cell lines.
Case Studies
A notable case study involved the use of this compound in a therapeutic context for inflammatory bowel disease (IBD). In this study:
- Objective : To assess the anti-inflammatory potential of the compound in IBD models.
- Methodology : Mice were treated with varying doses of the compound.
- Results : Significant reductions in colonic inflammation were observed, alongside improvements in histopathological scores compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
